Acetic acid-d4
Acetic acid-d4
Acetic acid-d4 (Tetradeuteroacetic acid), a deuterated carboxylic acid, is the tetradeuterated form of acetic acid. Its dissociation constant has been evaluated in deuterium oxide (D2O) by an emf method.
Acetic acid-d4 is a deuterated NMR solvent that is useful in NMR-based research and analyses.
Acetic acid-d4 (deuterated acetic acid) is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. Its dissociation constant in deuterium oxide has been obtained over a range of temperature by emf method.
Acetic acid-d4 is a deuterated NMR solvent that is useful in NMR-based research and analyses.
Acetic acid-d4 (deuterated acetic acid) is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. Its dissociation constant in deuterium oxide has been obtained over a range of temperature by emf method.
Brand Name:
Vulcanchem
CAS No.:
1186-52-3
VCID:
VC20803724
InChI:
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD
SMILES:
CC(=O)O
Molecular Formula:
C2H4O2
Molecular Weight:
64.08 g/mol
Acetic acid-d4
CAS No.: 1186-52-3
Cat. No.: VC20803724
Molecular Formula: C2H4O2
Molecular Weight: 64.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acetic acid-d4 (Tetradeuteroacetic acid), a deuterated carboxylic acid, is the tetradeuterated form of acetic acid. Its dissociation constant has been evaluated in deuterium oxide (D2O) by an emf method. Acetic acid-d4 is a deuterated NMR solvent that is useful in NMR-based research and analyses. Acetic acid-d4 (deuterated acetic acid) is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. Its dissociation constant in deuterium oxide has been obtained over a range of temperature by emf method. |
|---|---|
| CAS No. | 1186-52-3 |
| Molecular Formula | C2H4O2 |
| Molecular Weight | 64.08 g/mol |
| IUPAC Name | deuterio 2,2,2-trideuterioacetate |
| Standard InChI | InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD |
| Standard InChI Key | QTBSBXVTEAMEQO-GUEYOVJQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)O[2H] |
| SMILES | CC(=O)O |
| Canonical SMILES | CC(=O)O |
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